molecular formula C10H9ClF3NO2 B14834526 Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate

Cat. No.: B14834526
M. Wt: 267.63 g/mol
InChI Key: NKXFLJYCRCFXAV-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and an ethyl ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., potassium carbonate) to facilitate the esterification process.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the 3-chloro-5-(trifluoromethyl)pyridine to form the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or primary amines can be used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol.

Scientific Research Applications

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new agrochemicals and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins.

Comparison with Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: An intermediate for the synthesis of crop-protection products.

Comparison: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate is unique due to the presence of the ethyl ester group, which can influence its chemical reactivity and potential applications. The combination of the chloro and trifluoromethyl groups also imparts distinct physicochemical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate is an organic compound that has attracted significant attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a chlorine atom and a trifluoromethyl group, contributing to its unique chemical properties. The trifluoromethyl group enhances the compound's lipophilicity and membrane permeability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Studies indicate that the compound can inhibit various enzymes involved in critical biological pathways, which may lead to therapeutic effects against diseases such as inflammation and neurological disorders.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, modulating biological pathways essential for disease progression.
  • Receptor Modulation: Its ability to interact with receptors suggests potential roles in drug development aimed at targeting neurological and inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound in various studies:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of target enzymes
Antimicrobial ActivityModerate activity against certain pathogens
Anti-inflammatory EffectsReduction in inflammatory markers
Neurological EffectsPotential neuroprotective activity

Case Studies

Several studies have documented the biological effects of this compound:

  • Anti-inflammatory Activity:
    A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of specific signaling pathways involved in inflammation.
  • Antimicrobial Properties:
    Research indicated that this compound exhibited moderate antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group was crucial for enhancing its efficacy compared to non-fluorinated analogs .
  • Neuroprotective Effects:
    In a model of neurodegeneration, the compound showed promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)3-6-7(10(12,13)14)4-15-5-8(6)11/h4-5H,2-3H2,1H3

InChI Key

NKXFLJYCRCFXAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1C(F)(F)F)Cl

Origin of Product

United States

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